2-((difluoromethyl)thio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide
Description
This compound (CAS 1788842-80-7, molecular formula C₁₈H₁₇F₂NO₅S) features a benzamide core substituted with a difluoromethylthio (-SCF₂H) group at the 2-position and a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl moiety on the amide nitrogen.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3S/c19-18(20)25-16-4-2-1-3-13(16)17(23)21-10-14(22)11-5-6-15-12(9-11)7-8-24-15/h1-6,9,14,18,22H,7-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMQTBHBNZIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC=C3SC(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)thio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Difluoromethylthio group : Imparts unique electronic properties that may enhance biological interactions.
- Benzamide moiety : Commonly found in many pharmaceuticals, contributing to its potential therapeutic effects.
- Dihydrobenzofuran : Known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from benzofuran structures have shown IC50 values in the range of 10-20 μM against various cancer cell lines (e.g., A2780 ovarian cancer cells) . The specific compound of interest may also exhibit similar or enhanced activity due to the difluoromethylthio substitution.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran Derivative | A2780 | 12 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented. For example, L-651896, a related benzofuran derivative, inhibited key enzymes involved in the inflammatory pathway such as cyclooxygenase and lipoxygenase with IC50 values around 0.1 μM . It is plausible that the target compound may exhibit comparable inhibitory effects due to structural similarities.
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of enzyme activity : Targeting cyclooxygenase and lipoxygenase pathways.
- Radical scavenging : The difluoromethylthio group may enhance the ability to neutralize free radicals, reducing oxidative stress.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Metal-free conditions : Utilizing visible light for trifluoromethylthiolation reactions .
- Microwave-assisted synthesis : This method has been effective in generating benzofuran derivatives with improved yields and reduced reaction times .
Case Studies and Research Findings
- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. The most active compounds showed significant inhibition against ovarian cancer cell lines .
- Anti-inflammatory Effects : Research on L-651896 demonstrated its effectiveness in reducing inflammation in vivo, suggesting that structurally related compounds could offer similar therapeutic benefits .
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved the efficiency of creating difluoromethylthio-substituted compounds, enhancing their potential for drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 2,3-dihydrobenzofuran have shown efficacy against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The introduction of the difluoromethylthio group may enhance these properties further due to increased membrane permeability and interaction with microbial enzymes.
Anti-inflammatory Effects
Compounds related to 2-((difluoromethyl)thio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase pathways. For example, related benzofuran derivatives have been shown to inhibit leukotriene synthesis and reduce inflammation in animal models . This suggests that the compound could be explored for developing new anti-inflammatory drugs.
Metal-Free Synthesis Protocols
Recent advancements in synthetic methodologies have introduced metal-free conditions for the preparation of similar thioether compounds. These protocols utilize visible light to drive chemical reactions, resulting in high yields without the need for toxic catalysts . This approach aligns with green chemistry principles by minimizing environmental impact.
Photochemical Reactions
The use of photochemical reactions allows for selective modifications of existing compounds to introduce the difluoromethylthio group effectively. This method leverages the unique reactivity of arylazo sulfones under light exposure to generate desired products efficiently .
Development of Antimicrobial Agents
A study focused on synthesizing new benzofuran derivatives highlighted their potential as antimicrobial agents against resistant strains. The research demonstrated that modifications to the benzofuran structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria .
Evaluation of Anti-inflammatory Properties
In another case study involving a structurally similar compound, researchers evaluated its effectiveness in reducing inflammation in a mouse model of dermatitis. The results showed significant reductions in inflammatory markers when treated with the compound, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Key Research Findings
- Fluorine’s Role: The difluoromethylthio group in the target compound balances metabolic stability and electronic effects, outperforming non-fluorinated thioethers (e.g., thienylmethylthio) in preclinical models .
- Dihydrobenzofuran Advantage : Compared to benzo[d][1,3]dioxole or ethyl-linked analogues, the dihydrobenzofuran-5-yl group optimizes lipophilicity and binding to hydrophobic pockets .
- Cytotoxicity Trends : Thioether-containing benzamides (e.g., ’s 12c–12h) show apoptosis induction, suggesting the target compound may share similar mechanisms pending further testing .
Preparation Methods
Oxidative Coupling of Phenolic Esters
The 2,3-dihydrobenzofuran scaffold is synthesized via Ag₂O-mediated oxidative coupling of methyl p-coumarate derivatives (Scheme 1). For example, methyl ferulate (methyl 4-hydroxy-3-methoxycinnamate) undergoes cyclization in acetonitrile with Ag₂O (8.0 mmol) under nitrogen, yielding dihydrobenzofuran neolignans. Key parameters:
Cyclization of ortho-Hydroxyaryl Ketones
Alternative routes involve acid- or base-catalyzed cyclization of ortho-hydroxyaryl ketones. For instance, 5-hydroxy-2-(3-hydroxypropyl)acetophenone cyclizes in the presence of HCl to form the dihydrobenzofuran ring.
Introduction of the Hydroxyethylamine Side Chain
Transamidation of Benzamide Derivatives
The hydroxyethyl group is introduced via transamidation (Scheme 2). Benzamide derivatives react with 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol under pivaloyl chloride activation:
Epoxide Ring-Opening
An epoxide intermediate (e.g., 5-glycidyl-2,3-dihydrobenzofuran) reacts with ammonia or amines to form the hydroxyethylamine moiety. For example:
- Reagents : Epoxide, aqueous NH₃, ethanol solvent.
- Conditions : 60°C, 12 h.
- Yield : 60–80%.
Installation of the Difluoromethylthio (-SCF₂H) Group
Palladium-Catalyzed C–H Bond Functionalization
The difluoromethylthio group is introduced via PdCl₂-catalyzed C–H activation (Scheme 3):
- Substrate : 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide.
- Reagents : PdCl₂ (5 mol%), (difluoromethyl)sulfenamide (IX, 1.5 eq.), Selectfluor® (2.0 eq.).
- Conditions : DMF solvent, 100°C, 12 h.
- Mechanism :
Nucleophilic Substitution
A pre-functionalized benzoyl chloride with a leaving group (e.g., chloride at the 2-position) reacts with difluoromethylthiolate (AgSCF₂H):
- Reagents : 2-chlorobenzoyl chloride, AgSCF₂H (2 eq.), K₂CO₃.
- Conditions : THF, 60°C, 6 h.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key considerations for synthesizing 2-((difluoromethyl)thio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide with high purity?
Methodological Answer:
Synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 0–5°C for thiolation steps) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
Purification : - Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.
- Analytical Validation : NMR (¹H/¹³C) to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity .
Basic: How can researchers validate the structural identity of this compound?
Methodological Answer:
Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the difluoromethylthio group (δ ~6.0–6.5 ppm for CF₂H) and dihydrobenzofuran ring protons .
- HRMS : Exact mass matching (<2 ppm error) for molecular formula confirmation.
- X-ray Crystallography (if crystalline): Resolve 3D geometry, particularly the orientation of the hydroxyethyl group relative to the benzamide core .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal Assays :
- Enzyme Inhibition : Fluorogenic substrates to measure IC₅₀ values.
- Cytotoxicity : MTT assays on multiple cell lines (e.g., HEK293, HepG2) to distinguish specific vs. nonspecific effects .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch-to-batch variability .
Advanced: What experimental strategies are recommended for studying environmental fate and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate at varying pH (3–10) and monitor degradation via LC-MS to identify hydrolytic cleavage products (e.g., benzamide or dihydrobenzofuran fragments) .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation kinetics.
- Computational Modeling : Use EPI Suite to predict biodegradation potential and bioaccumulation factors .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substitution Analysis :
- Replace the difluoromethylthio group with -SCH₃ or -SCF₃ to assess halogen effects on target binding .
- Modify the dihydrobenzofuran moiety with methyl/ethoxy groups to evaluate steric/electronic impacts .
- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
- In Vitro Validation : Test analogs in dose-response assays to correlate binding affinity (Kd) with inhibitory potency .
Basic: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C in amber vials to prevent light-induced degradation.
- Desiccants : Use silica gel to mitigate hydrolysis of the thioether group .
- Stability Monitoring :
- Periodic HPLC analysis to detect degradation products (e.g., oxidized sulfoxide derivatives).
- Karl Fischer titration to ensure moisture content <0.1% .
Advanced: How to design a robust toxicological profile for this compound?
Methodological Answer:
- In Vitro Models :
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98/TA100).
- hERG Assay : Patch-clamp studies to evaluate cardiac toxicity risks .
- In Vivo Studies :
- Acute Toxicity : LD₅₀ determination in rodent models (OECD Guideline 423).
- Subchronic Exposure : 28-day repeat-dose study with histopathological analysis .
Advanced: What analytical challenges arise in quantifying metabolites in biological matrices?
Methodological Answer:
- Sample Preparation :
- Plasma/Serum : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate metabolites .
- Detection :
- LC-MS/MS : MRM mode for selective quantification (e.g., m/z transitions for hydroxylated or glucuronidated metabolites).
- Internal Standards : Stable isotope-labeled analogs (e.g., ¹³C-benzamide) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
